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molecular formula C11H11N3O2 B8502161 4-methyl-1-(4-Methyl-3-nitro-phenyl)-1H-pyrazole

4-methyl-1-(4-Methyl-3-nitro-phenyl)-1H-pyrazole

Cat. No. B8502161
M. Wt: 217.22 g/mol
InChI Key: YODLEAHUZXYYFY-UHFFFAOYSA-N
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Patent
US08435990B2

Procedure details

4-Methyl-1-(4-methyl-3-nitro-phenyl)-1H-pyrazole from step 1 was dissolved in EtOH and hydrogenated at room temperature using a hydrogen balloon in the presence of 5% palladium on charcoal. After 20 hours, TLC (EtOAC/Hexanes 1:2) indicated complete reaction. The reaction mixture was filtered through celite and the filtrate was evaporated under reduced pressure to give 2-methyl-5-(4-methyl-pyrazol-1-yl)-phenylamine, MS (M+H)=188.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([N+:14]([O-])=O)[CH:8]=2)[CH:6]=1.[H][H]>CCO.[Pd]>[CH3:13][C:10]1[CH:11]=[CH:12][C:7]([N:5]2[CH:6]=[C:2]([CH3:1])[CH:3]=[N:4]2)=[CH:8][C:9]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NN(C1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N1N=CC(=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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